![molecular formula C18H20BrN3O B2851941 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one CAS No. 2320681-84-1](/img/structure/B2851941.png)
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one
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Description
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one is a useful research compound. Its molecular formula is C18H20BrN3O and its molecular weight is 374.282. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis and Kinase Inhibition
Research has focused on the stereoselective synthesis of active metabolites of potent kinase inhibitors, such as PI3 kinase inhibitor PKI-179. Stereospecific hydroboration and stereochemical determination techniques are critical for synthesizing enantiomerically pure compounds, showcasing the compound's utility in developing targeted therapeutic agents (Chen et al., 2010).
Catalysis and Synthesis of Heterocycles
The compound's framework has been utilized in the development of environmentally friendly procedures for synthesizing heterocyclic compounds, such as trisubstituted imidazoles. This research highlights the compound's role in catalysis and its potential for creating compounds with diverse biological activities (Fekri & Nateghi, 2021).
Structural and Configuration Studies
Investigations into the relative configuration, absolute configuration, and structure of isomeric forms of related compounds have been conducted. These studies are essential for understanding the spatial arrangement of atoms in molecules and their implications for biological activity and molecular interactions (Brzezinski et al., 2013).
Antimicrobial Activity
Research into novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and their derivatives has been carried out to evaluate their antibacterial and antifungal activities. Such studies demonstrate the compound's potential as a precursor in synthesizing molecules with significant antimicrobial properties (Reddy & Reddy, 2010).
Synthesis of Complex Molecules
The compound's structure has been leveraged in the synthesis of complex molecules, including N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. This area of research illustrates the compound's versatility in organic synthesis and its contribution to advancing materials science and catalysis (Bantreil & Nolan, 2011).
properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-14-3-1-13(2-4-14)9-18(23)22-15-5-6-16(22)11-17(10-15)21-8-7-20-12-21/h1-4,7-8,12,15-17H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLYSTSKSGPUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
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